molecular formula C9H18N2O B1265785 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- CAS No. 24566-95-8

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-

Cat. No. B1265785
CAS RN: 24566-95-8
M. Wt: 170.25 g/mol
InChI Key: IZYZHQOYVLYGRW-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is a heterocyclic compound with an azepin-2-one ring system and an aminopropyl substituent. It is an important chemical intermediate in organic synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries. This compound has been studied extensively in various scientific fields, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis of Benzazepines

Piperidinone is used as a building block in the synthesis of benzazepines, which are important for treating various neurological conditions. Methods like hydroamination and carbopalladation are key in synthesizing these compounds .

Amidation Reactions

Amidation approaches using piperidinone derivatives allow for the creation of both saturated and unsaturated benzazepinones. These reactions are crucial for developing compounds with potential therapeutic applications .

Heterocyclic Compound Synthesis

Piperidinone serves as a precursor in the synthesis of complex heterocyclic compounds. Its reactivity enables the formation of diverse structures that are significant in pharmaceutical research and development .

properties

IUPAC Name

1-(3-aminopropyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYZHQOYVLYGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067001
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)azepan-2-one

CAS RN

24566-95-8
Record name N-(3-Aminopropyl)caprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24566-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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